2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable quinoxaline derivative and an appropriate amine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl and Methylphenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents and palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the N-(4-methylphenyl) group.
2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the 3,4-dichlorophenyl group.
1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the amino group.
Uniqueness
The uniqueness of 2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H17Cl2N5O |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H17Cl2N5O/c1-13-6-8-14(9-7-13)28-24(32)20-21-23(30-19-5-3-2-4-18(19)29-21)31(22(20)27)15-10-11-16(25)17(26)12-15/h2-12H,27H2,1H3,(H,28,32) |
InChI Key |
ZJVMLYCCIBKLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N |
Origin of Product |
United States |
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